2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol” is a chemical compound with the CAS Number: 1432075-81-4 . It has a molecular weight of 288.09 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrF3NOS/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2,13H,12H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
The compound is solid at room temperature . It has a molecular weight of 288.09 . The compound should be stored at 2-8°C .Scientific Research Applications
Domino Transformations in Organic Synthesis
2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol derivatives are involved in domino transformations, a process important in the synthesis of complex organic compounds. For instance, a study demonstrates that 2-bromo-3-arylpropenyl trifluoromethyl ketones undergo aza-Michael/hydroxyalkylation domino reactions with secondary amines to yield 2-amino-1-trifluoromethyl indenols. These indenols can further be converted into indanones through acid hydrolysis (Rulev et al., 2007).
19F NMR Studies in Protein Analysis
The compound and its derivatives are used in 19F NMR (Nuclear Magnetic Resonance) to study proteins. 19F NMR requires fluorinated moieties with chemical shifts sensitive to the local environment. The study assesses various trifluoromethyl probes, highlighting their sensitivity to solvent polarity changes, which is crucial for studying protein structures and dynamics (Ye et al., 2015).
Catechol Oxidase Models in Biochemistry
Compounds with a structure similar to this compound are used to model catechol oxidase activity, an enzyme involved in the oxidation of catechol. The presence of a thioether group close to the metal site influences the enzyme's activity, providing insights into the enzyme's mechanism and potential applications in biochemistry (Merkel et al., 2005).
Corrosion Inhibition Studies
The compound's derivatives are studied for their potential as corrosion inhibitors for metals like iron. Density Functional Theory (DFT) calculations and molecular dynamics simulations are used to predict their performance and understand the interaction between these molecules and metal surfaces (Kaya et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound may interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
The mode of action of 2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may undergo oxidative addition with palladium, forming a new Pd–C bond. This is followed by transmetalation, where the compound is transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound may participate in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
As a potential participant in suzuki–miyaura coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound is recommended to be stored at 2-8°C , suggesting that temperature could affect its stability. Additionally, the compound’s role in Suzuki–Miyaura coupling reactions suggests that the presence of palladium catalysts and organoboron reagents could influence its efficacy .
Properties
IUPAC Name |
2-amino-6-bromo-4-(trifluoromethylsulfanyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NOS/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2,13H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPMBGZOOAKQBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Br)SC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.